trifluoromethanesulfonic acid;ytterbium
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Overview
Description
Preparation Methods
Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions . The reaction typically proceeds as follows:
Yb2O3+6CF3SO3H→2(CF3SO3)3Yb+3H2O
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the notable reactions include:
Substitution Reactions: It catalyzes nucleophilic substitution reactions, such as the tosylation of alcohols with toluenesulfonic acid anhydride to yield alkyl tosylates.
Aldol Reactions: It is used in aldol reactions between ketones and aldehydes to form β-keto enol ethers.
Diels-Alder Reactions: It catalyzes stereoselective intramolecular Diels-Alder reactions, such as the synthesis of deoxypenostatin A.
Common reagents used in these reactions include toluenesulfonic acid anhydride, ketones, aldehydes, and dienes. The major products formed depend on the specific reaction but often include substituted β-lactams, β-keto enol ethers, and complex organic molecules .
Scientific Research Applications
Ytterbium(III) trifluoromethanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ytterbium(III) trifluoromethanesulfonate exerts its effects is primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating the formation of reactive intermediates and stabilizing transition states in various chemical reactions . This coordination enhances the reactivity of substrates, leading to efficient and selective transformations.
Comparison with Similar Compounds
Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high water tolerance and strong catalytic activity. Similar compounds include:
Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity profiles.
Scandium(III) triflate: Known for its use in similar catalytic reactions but with distinct selectivity and efficiency.
Erbium(III) trifluoromethanesulfonate: Used in organic synthesis with comparable catalytic properties.
These compounds share the trifluoromethanesulfonate anion but differ in their metal centers, leading to variations in their catalytic behavior and applications .
Properties
Molecular Formula |
C3H3F9O9S3Yb |
---|---|
Molecular Weight |
623.3 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;ytterbium |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI Key |
HLRHYHUGSPVOED-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |
Origin of Product |
United States |
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